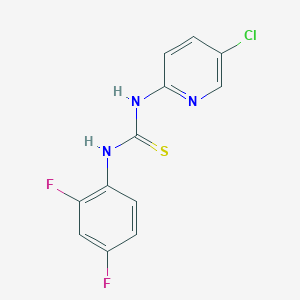![molecular formula C22H22N2O2 B5788913 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5788913.png)
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPI-455 and is a potent inhibitor of the histone lysine demethylase KDM5A.
Wirkmechanismus
CPI-455 inhibits the activity of KDM5A, which is a histone lysine demethylase that removes methyl groups from lysine residues on histone proteins. This activity is important for regulating gene expression, and overexpression of KDM5A has been linked to cancer. By inhibiting KDM5A, CPI-455 can prevent the demethylation of histone proteins, leading to changes in gene expression and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CPI-455 has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, CPI-455 has been shown to induce cell cycle arrest and apoptosis in cancer cells. However, CPI-455 has not shown significant toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPI-455 in lab experiments is its potency and selectivity for KDM5A. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, the synthesis method for CPI-455 is complex and requires several steps, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on CPI-455, including the development of more potent and selective inhibitors of KDM5A, the study of the role of KDM5A in other diseases, and the investigation of the potential use of CPI-455 in combination with other cancer therapies. In addition, the development of more efficient synthesis methods for CPI-455 could increase its availability for research purposes.
Conclusion:
In conclusion, CPI-455 is a chemical compound that has shown potential applications in various fields, including cancer research, epigenetics, and drug discovery. Its mechanism of action involves the inhibition of KDM5A, which is important for regulating gene expression and is overexpressed in various types of cancer. While CPI-455 has several advantages for lab experiments, including its potency and selectivity, there are also limitations, such as its low solubility and complex synthesis method. However, with further research and development, CPI-455 could become a promising candidate for cancer therapy and other applications.
Synthesemethoden
The synthesis of CPI-455 involves several steps, including the reaction of 2-(3-bromo-1H-indol-1-yl)acetic acid with cyclopropylcarbonyl chloride to obtain 2-(3-cyclopropylcarbonyl-1H-indol-1-yl)acetic acid. This intermediate is then reacted with 2,5-dimethylphenylamine to obtain CPI-455. The overall yield of the synthesis method is approximately 25%.
Wissenschaftliche Forschungsanwendungen
CPI-455 has shown potential applications in various fields, including cancer research, epigenetics, and drug discovery. In cancer research, CPI-455 has been shown to inhibit the growth of cancer cells by targeting KDM5A, which is overexpressed in various types of cancer. In epigenetics, CPI-455 has been used to study the role of histone lysine demethylases in gene expression. In drug discovery, CPI-455 has been used as a lead compound to develop more potent and selective inhibitors of KDM5A.
Eigenschaften
IUPAC Name |
2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-14-7-8-15(2)19(11-14)23-21(25)13-24-12-18(22(26)16-9-10-16)17-5-3-4-6-20(17)24/h3-8,11-12,16H,9-10,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGOXTNSMJHDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725833 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-Cyclopropanecarbonyl-indol-1-yl)-N-(2,5-dimethyl-phenyl)-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol](/img/structure/B5788843.png)
![4-methyl-3-[(4-methylbenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5788860.png)
![5-[2-methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5788862.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5788880.png)
![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5788893.png)

![2-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B5788900.png)
![3-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5788903.png)


![N-allyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5788939.png)
![2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5788943.png)